4-溴-1H-吲哚-6-甲酰胺

描述

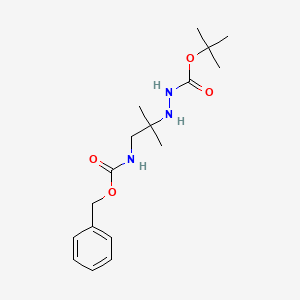

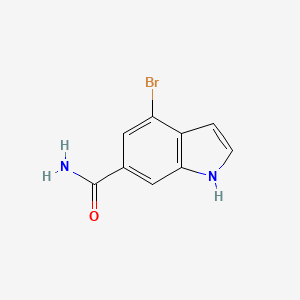

“4-Bromo-1H-indole-6-carboxamide” is a compound that is part of the indole family . Indole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .

Molecular Structure Analysis

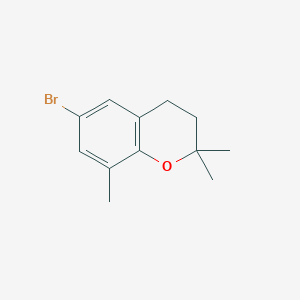

The molecular structure of “4-Bromo-1H-indole-6-carboxamide” consists of an indole ring, which is a fused bicyclic structure containing a benzene ring and a pyrrole ring . The compound has a bromine atom at the 4-position and a carboxamide group at the 6-position of the indole ring .科学研究应用

合成和衍生物

新型吲哚衍生物合成:Brennfuehrer等人(2008)的一项研究描述了新型4-吲哚基马来酰亚胺(可能是生物活性化合物)的合成,该合成是通过涉及3-溴-1-甲基-4-(2-甲基-3-吲哚基)马来酰亚胺等化合物的钯催化反应进行的 (Brennfuehrer等人,2008)。

功能化吲哚合成:Grant等人(2011)讨论了合成4-烷氧基吲哚-7-甲酰胺和4-烷氧基-3-氰基吲哚-7-甲酰胺的方法,这些化合物是药物化学中的重要中间体 (Grant等人,2011)。

抗菌应用

- 吲哚衍生物的抗菌活性:Carrasco等人(2020)合成了吲哚-3-甲醛缩氨基脲衍生物并评估了它们对各种细菌菌株的抗菌活性,发现一些化合物具有抑制作用 (Carrasco等人,2020)。

抗结核剂

- 抗结核剂:Kondreddi等人(2013)将吲哚-2-甲酰胺确定为一类新型抗结核剂,证明了其体外和体内疗效 (Kondreddi等人,2013)。

化学合成和功能化

- 吲哚衍生物的合成:Sharma等人(2020)开发了一种合成6-溴-5-甲氧基-1H-吲哚-3-羧酸及其衍生物的策略,突出了其在形成赫德曼宁D等化合物中的重要性 (Sharma等人,2020)。

光物理研究

- 荧光吲哚衍生物:Pereira等人(2010)合成了具有高荧光量子产率的新型吲哚衍生物,表明它们作为荧光探针的潜力 (Pereira等人,2010)。

吲哚在有机合成中

- 在有机合成中的应用:Zeng等人(2020)讨论了吲哚-N-羧酸和吲哚-N-甲酰胺在有机合成中的作用,特别是在多组分反应和C-H官能化中 (Zeng等人,2020)。

未来方向

Indole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities . They have been found to possess various biological activities, such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities . Therefore, “4-Bromo-1H-indole-6-carboxamide” and other indole derivatives could be potential candidates for the development of new drugs .

属性

IUPAC Name |

4-bromo-1H-indole-6-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrN2O/c10-7-3-5(9(11)13)4-8-6(7)1-2-12-8/h1-4,12H,(H2,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOBUAZLOWILMLM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC2=C1C(=CC(=C2)C(=O)N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Bromo-1H-indole-6-carboxamide | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(1-(tert-Butoxycarbonyl)-1H-pyrrolo[2,3-c]pyridin-3-yl)boronic acid](/img/structure/B1375342.png)

![Tert-butyl 4-oxo-6-azaspiro[2.5]octane-6-carboxylate](/img/structure/B1375346.png)